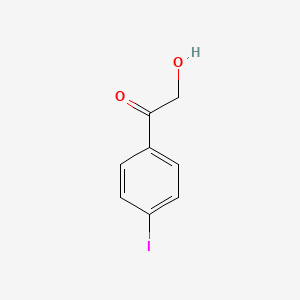

2-Hydroxy-1-(4-iodophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

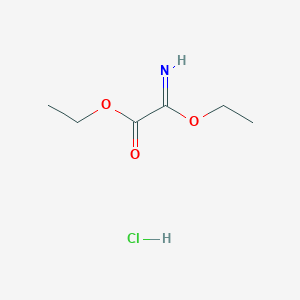

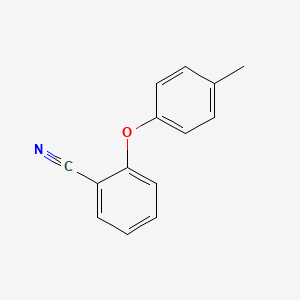

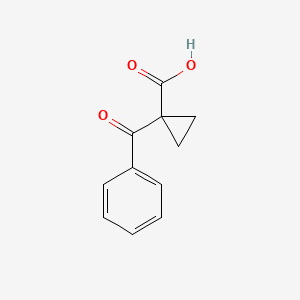

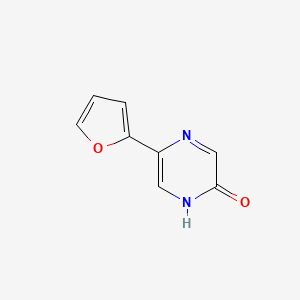

2-Hydroxy-1-(4-iodophenyl)ethanone is a chemical compound with the molecular formula C8H7IO2 . It is also known by other names such as 4’-Iodo-2-hydroxyacetophenone and 2-Hydroxy-4’-iodo-acetophenone .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-(4-iodophenyl)ethanone consists of an iodine atom attached to the phenyl group and a hydroxy group attached to the ethanone . The molecular weight of the compound is 262.04 .Physical And Chemical Properties Analysis

2-Hydroxy-1-(4-iodophenyl)ethanone has a melting point of 152 °C and a predicted boiling point of 339.5±22.0 °C. It has a predicted density of 1.864±0.06 g/cm3 and a predicted pKa of 12.65±0.10 .Aplicaciones Científicas De Investigación

Synthesis of Thiazine Derivatives

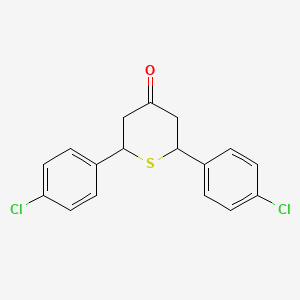

2-Hydroxy-1-(4-iodophenyl)ethanone: is used in the synthesis of novel 1,3-thiazine derivatives. These compounds are synthesized through condensation and cyclization with thiourea in an ethanolic sodium hydroxide solution. Thiazines are significant in biological and pharmaceutical chemistry due to their wide range of biological activities .

Antimicrobial Activity

The synthesized thiazine derivatives from 2-Hydroxy-1-(4-iodophenyl)ethanone have been tested for their antimicrobial properties. These compounds exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Chalcone Derivatives

This compound serves as a precursor in the synthesis of chalcone derivatives. Chalcones and their analogs, possessing an α,β-unsaturated carbonyl system, are versatile substrates for various reactions and physiologically active compounds. The reaction of thiourea with chalcones results in the formation of 1,3-thiazine .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-Hydroxy-1-(4-iodophenyl)ethanone is used to create compounds that have potential therapeutic applications. Its derivatives are characterized by various spectroscopic methods and are evaluated for their pharmacological properties .

Organic Synthesis

The iodination method involving 2-Hydroxy-1-(4-iodophenyl)ethanone is utilized in organic synthesis to produce iodinated phenolic compounds. These compounds are important intermediates in the synthesis of more complex molecules .

Safety And Hazards

Propiedades

IUPAC Name |

2-hydroxy-1-(4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMTBOVAYKZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511998 |

Source

|

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-(4-iodophenyl)ethanone | |

CAS RN |

78812-64-3 |

Source

|

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)